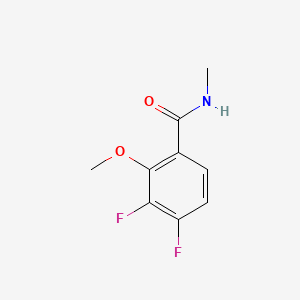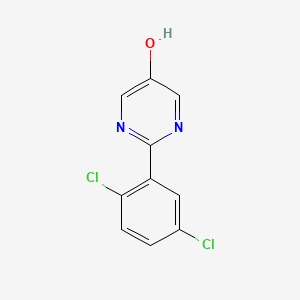
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom and an isopropyl group on the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected by introducing the BOC group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Isopropyl Group: The isopropyl group is then introduced to the protected piperazine. This can be done through a substitution reaction using isopropyl halide (e.g., isopropyl bromide) under basic conditions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the BOC-protected nitrogen.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is often used to remove the BOC group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets. The BOC group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can influence the compound’s lipophilicity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-N-BOC-Piperazine: Similar structure but lacks the isopropyl group.
2-Isopropylpiperazine: Similar structure but lacks the BOC group.
N-BOC-Piperidine: Similar protecting group but different ring structure.
Uniqueness
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the combination of the BOC protecting group and the isopropyl substituent. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
特性
分子式 |
C12H25ClN2O2 |
|---|---|
分子量 |
264.79 g/mol |
IUPAC名 |
tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
InChIキー |
SLZISJZHABZVQQ-HNCPQSOCSA-N |
異性体SMILES |
CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
正規SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)




![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)




![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
